Gamma-nonalactone chemical properties and structure
Gamma-nonalactone chemical properties and structure
<
This guide provides a comprehensive overview of gamma-nonalactone (γ-nonalactone), a pivotal molecule in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analysis of this compound, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
Gamma-nonalactone, systematically named 5-pentyloxolan-2-one, is a cyclic ester, or lactone, with the chemical formula C₉H₁₆O₂.[1][2][3] Its structure consists of a five-membered lactone ring with a pentyl side chain attached at the 5-position.[4] This seemingly simple structure gives rise to a complex and highly valued sensory profile.
The common trade name "Aldehyde C-18" is a historical misnomer, as the molecule is unequivocally a lactone and not an aldehyde.[1][5] This distinction is critical for understanding its chemical reactivity and stability. The molecule possesses a chiral center at the C5 position, leading to two enantiomeric forms: (R)-(+)-gamma-nonalactone and (S)-(-)-gamma-nonalactone.[5] While possessing identical physical properties, these enantiomers can exhibit different olfactory characteristics due to chiral interactions with olfactory receptors, though the racemic mixture is most commonly used in perfumery.[5][6]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Weight | 156.22 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow liquid | [2][6][7] |
| Odor | Strong, creamy, coconut-like, fruity | [1][2][4][7] |
| Boiling Point | 243°C (469.4°F) | [6] |
| Flash Point | 126°C (258.8°F) | [6] |
| Density | ~0.964 - 0.976 g/mL at 25°C | [2][6][8] |
| Refractive Index | ~1.446 - 1.450 at 20°C | [2] |
| Solubility | Soluble in most fixed oils, mineral oil, propylene glycol, and ethanol; insoluble in water and glycerol.[2][7][8] | |
| Log P | 2.5 | [6] |
The stability of γ-nonalactone is pH-dependent. It is stable in acidic conditions but unstable in alkaline environments, where it is susceptible to hydrolysis, reverting to the open-chain 4-hydroxynonanoic acid.[5][7] This characteristic is a crucial consideration in formulation science.
Synthesis and Natural Occurrence
Gamma-nonalactone is found in a wide array of natural sources, contributing to the characteristic aromas of many fruits, fermented products, and other foods.[1]
Natural Occurrence:
-
Fruits: Peaches, apricots, coconuts, strawberries, papayas, and guavas.[1][4]
-
Fermented Products: Bourbon whiskey, beer, wine, and rum.[1][7]
-
Other Foods: Butter, cheese, roasted beef fat, and green tea.[1]
While naturally occurring, the demand for γ-nonalactone in industrial applications necessitates robust synthetic production methods.[6]
Chemical Synthesis Pathways
Several synthetic routes have been established for the industrial production of γ-nonalactone. The choice of pathway is often dictated by factors such as precursor availability, cost, and desired purity.
-
Radical Addition of n-Hexanol to Acrylic Acid: This is a common industrial method where n-hexanol undergoes a free-radical addition to acrylic acid, often catalyzed by peroxides like di-tert-butyl peroxide.[1][9] The subsequent intramolecular esterification (lactonization) of the resulting 4-hydroxynonanoic acid, typically acid-catalyzed, yields the final product.[6] The primary challenge in this process is minimizing the polymerization of acrylic acid, which can be mitigated by using a large excess of the alcohol.[9]
-
Condensation of Heptanal and Malonic Acid: This method involves a Knoevenagel-type condensation between heptanal and malonic acid, followed by decarboxylation and subsequent lactonization.[10][11] This route provides a good yield and a distinct coconut aroma in the final product.[10]
-
Lactonization of Nonenoic Acid: The direct intramolecular cyclization of various isomers of nonenoic acid under acidic conditions is another viable pathway.[7]
The diagram below illustrates a generalized workflow for the synthesis via radical addition, a prevalent industrial method.
Caption: Generalized workflow for the chemical synthesis of γ-nonalactone.
Biosynthesis
In biological systems, particularly in yeasts like Saccharomyces cerevisiae, γ-nonalactone is synthesized from fatty acid precursors.[12] The primary precursor is linoleic acid.[12][13] Two distinct biosynthetic routes have been elucidated:
-
13-Lipoxygenation Pathway: Involves lipoxygenation at the 13th carbon, reduction, and subsequent β-oxidation followed by an α-oxidation step, primarily yielding (S)-γ-nonalactone.[12][14]
-
9-Lipoxygenation Pathway: Involves lipoxygenation at the 9th carbon, reduction, followed by a Baeyer-Villiger oxidation, which ultimately leads to the formation of (R)-γ-nonalactone.[12][13][14]
Understanding these pathways is crucial for the development of biotechnological production methods to meet the growing demand for "natural" flavor and fragrance ingredients.[4]
Caption: Simplified biosynthetic pathways of γ-nonalactone in yeast.
Analytical Methodologies
The accurate identification and quantification of γ-nonalactone in complex matrices such as food, beverages, and biological samples are paramount for quality control and research. The primary analytical technique employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both high separation efficiency and definitive identification. The volatile nature of γ-nonalactone makes it an ideal candidate for GC analysis.
-
Sample Preparation: For complex matrices, a sample preparation step is often required to extract and concentrate the analyte. Solid-Phase Microextraction (SPME) is a solvent-free, efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample. Solid-Phase Extraction (SPE) is also commonly used for liquid samples like wine.[15]
-
GC Separation: A capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is typically used to achieve good separation from other volatile components.
-
MS Detection: In the mass spectrometer, γ-nonalactone undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. The most abundant and characteristic ion peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 85.[2] This fragment corresponds to the lactone ring structure after the loss of the pentyl side chain.
Protocol: Quantification of γ-Nonalactone in Wine via SIDA-SPE-GC-MS
This protocol is based on established stable isotope dilution analysis (SIDA) methods, which provide high accuracy and precision by using an isotopically labeled internal standard.[16]
Objective: To accurately quantify the concentration of γ-nonalactone in a wine sample.
Materials:
-
Wine sample (50 mL)
-
Isotopically labeled internal standard ([²H₂,¹³C₂]-γ-nonalactone) solution
-
Solid-Phase Extraction (SPE) cartridges
-
GC-MS system with a suitable capillary column
-
Standard laboratory glassware and solvents (e.g., ethanol, dichloromethane)
Procedure:
-
Internal Standard Spiking: Spike a 50 mL aliquot of the wine sample with a known amount (e.g., 100 µL of a 10,000 µg/L solution) of the isotopically labeled internal standard.[15] This step is critical as the internal standard corrects for analyte loss during sample preparation and analysis.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the spiked wine sample onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analyte and internal standard using an appropriate solvent (e.g., dichloromethane).
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS. b. The GC oven temperature program is set to separate the compounds of interest. c. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for both the native γ-nonalactone (m/z 85) and the labeled internal standard.[15]
-
Quantification: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of γ-nonalactone in the original sample by comparing this ratio to a previously established calibration curve.[15][16]
Rationale: The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex matrices. Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction inefficiencies and matrix effects, leading to a highly accurate relative response factor.
Applications and Sensory Profile
Gamma-nonalactone is a versatile ingredient with wide-ranging applications in the flavor and fragrance industries.[1] Its sensory profile is predominantly characterized by an intense, sweet, creamy coconut aroma.[4] At lower concentrations, it can also impart fruity notes reminiscent of peach and apricot.[4]
-
Fragrance Industry: It is a cornerstone in creating tropical, gourmand, and white floral (e.g., gardenia, tuberose, jasmine) fragrances.[1][6][17] Its tenacity and substantivity make it an excellent fixative, adding depth and longevity to perfume compositions.[1][18] Typical usage levels in fine fragrances range from 0.01% to 0.3%.[1]
-
Flavor Industry: As a FEMA GRAS (Generally Recognized As Safe) substance (FEMA No. 2781), it is widely used to impart coconut, peach, and creamy notes in a variety of food products.[1][7] Applications include baked goods, candies, ice cream, puddings, and beverages.[7][19] It is also used to enhance the mouthfeel and creamy texture of plant-based dairy alternatives.[18]
-
Other Applications: It is used in personal care products like soaps and lotions, as well as in household products such as air fresheners and detergents for its pleasant and long-lasting aroma.[19]
Safety and Toxicology
Gamma-nonalactone has been extensively evaluated for safety.
-
Toxicity: It exhibits low acute toxicity.[1] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that it is not genotoxic.
-
Irritation and Sensitization: It is not considered a skin sensitizer under controlled levels and is not among the declarable allergens in the EU.[1] At high concentrations, it may cause temporary skin or eye irritation.[17]
-
Regulatory Status: It is registered under REACH in Europe and is approved for flavor use by the FDA and JECFA.[1][2]
Standard safety precautions, such as avoiding direct contact with skin and eyes and ensuring adequate ventilation during handling, should always be observed.[8][20]
Conclusion
Gamma-nonalactone is a molecule of significant industrial importance, prized for its unique and powerful sensory characteristics. Its well-defined chemical structure, understood synthetic and biosynthetic pathways, and established analytical protocols make it a reliable and versatile tool for scientists and product developers. A thorough understanding of its properties, from its pH-dependent stability to its olfactory profile, is essential for its effective and safe application in the creation of innovative flavors, fragrances, and other consumer products.
References
-
Gamma-nonalactone (CAS N° 104-61-0) - ScenTree. Available from: [Link]
-
Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium - Scentspiracy. Available from: [Link]
-
Synthesis of gamma nonalactone - Savannah Collas - Prezi. Available from: [Link]
-
γ-Nonalactone - Wikipedia. Available from: [Link]
-
Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier - Sinofi Ingredients. Available from: [Link]
-
Biosynthesis of γ-Nonalactone in Yeast - datapdf.com. Available from: [Link]
-
Nonalactone, gama- - ChemBK. Available from: [Link]
-
Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem. Available from: [Link]
-
RIFM fragrance ingredient safety assessment, γ-nonalactone, CAS Registry Number 104-61-0 - Food and Chemical Toxicology. Available from: [Link]
-
Biosynthesis of γ-Nonalactone in Yeast | Request PDF - ResearchGate. Available from: [Link]
-
Efficient Preparation of Racemic γ-Nonalactone - Taylor & Francis Online. Available from: [Link]
-
The Future of Fragrance and Flavor: Innovation with Gamma-Nonalactone. Available from: [Link]
-
Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound - Consolidated Chemical. Available from: [Link]
-
Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11. Available from: [Link]
-
gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone - The Good Scents Company. Available from: [Link]
-
Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed. Available from: [Link]
-
.GAMMA.-NONALACTONE - gsrs. Available from: [Link]
-
SAFETY DATA SHEET - The Perfumers Apprentice. Available from: [Link]
-
Gamma Nonalactone - Cenmed Enterprises. Available from: [Link]
-
Flavor Bites: γ-Nonalactone | Perfumer & Flavorist. Available from: [Link]
-
gamma-Nonalactone - SpectraBase. Available from: [Link]
-
Chemical structure of γ-nonalactone 1 | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
What is GAMMA-NONALACTONE - EWG Skin Deep. Available from: [Link]
-
gamma-Nonalactone - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link]
-
gamma-Nonalactone - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]
-
(PDF) Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - ResearchGate. Available from: [Link]
-
Unravelling the Olfactory Sense: From the Gene to Odor Perception - Oxford Academic. Available from: [Link]
-
Central mechanisms of odour object perception - PMC. Available from: [Link]
-
Olfactory receptors and the mechanism of odor perception - Polish Annals of Medicine. Available from: [Link]
-
Physiology of smell: from odorants to perception - Kenhub. Available from: [Link]
-
Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PubMed Central. Available from: [Link]
Sources
- 1. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 2. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]
- 5. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 6. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]
- 7. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. tandfonline.com [tandfonline.com]
- 10. prezi.com [prezi.com]
- 11. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 18. nbinno.com [nbinno.com]
- 19. consolidated-chemical.com [consolidated-chemical.com]
- 20. aurochemicals.com [aurochemicals.com]
